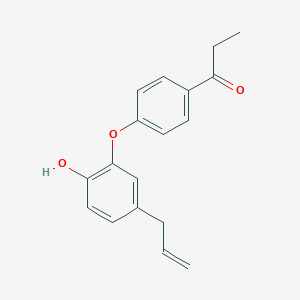
Isomagnolone
Overview
Description
Isomagnolone is a natural product isolated from the barks of Illicium simonsii . It is a type of compound known as Phenylpropanoids . The molecular formula of Isomagnolone is C18H18O3 and it has a molecular weight of 282.3 g/mol .
Synthesis Analysis
A synthesis of Isomagnolone, a (3-0-4’)-neolignan isolated from Illicium simonsii, has been reported via the synthesis of the appropriate biphenyl ether as an alternative to conventional oxidative coupling route . Another study also reported the synthesis of neolignan Isomagnolone and its isomer .
Molecular Structure Analysis
The molecular structure of Isomagnolone consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The SMILES representation of Isomagnolone is C=CCC1=CC=C (O)C (OC2=CC=C (C (CC)=O)C=C2)=C1 .
Chemical Reactions Analysis
While specific chemical reactions involving Isomagnolone are not mentioned in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
Isomagnolone is a powder . It has a molecular weight of 282.33 and a molecular formula of C18H18O3 .
Scientific Research Applications
Medicinal Chemistry
Isomagnolone has been identified as a compound with anti-inflammatory activity , isolated from Illicium burmanicum . Its role in medicinal chemistry is significant, as inflammation is a common underlying factor in many diseases. The compound’s potential to modulate inflammatory pathways could lead to the development of new therapeutic agents for conditions such as arthritis, asthma, and even some neurodegenerative diseases.
Pharmacology
In the realm of pharmacology , Isomagnolone’s applications extend to drug discovery and evidence-based medicine . It could be used in in silico pharmacological studies to predict biological activity and optimize treatment outcomes for patients with specific genotype/phenotype characteristics . This aligns with the principles of precision medicine, aiming to tailor treatments to individual patient profiles.
Agriculture
Isomagnolone may have applications in agriculture , particularly in the development of biostimulants . These natural substances, derived from plants, microorganisms, and minerals, stimulate natural processes within plants and soil, leading to improved plant growth, nutrient uptake, and overall crop performance . Isomagnolone could contribute to the formulation of biostimulants that enhance crop resilience and productivity.
Materials Science
In materials science , Isomagnolone could be explored for its potential in nanotechnology applications. For instance, it might be used in the creation of biocompatible nanomaterials for drug delivery systems or as part of composite materials with specialized properties . Its molecular structure could provide unique interactions at the nanoscale, influencing the development of advanced materials.
Biotechnology
The compound’s properties might be harnessed in biotechnology for the development of biosensors or synthetic gene circuits . Isomagnolone could play a role in the design of biological systems that respond to environmental stimuli or in the engineering of microorganisms for industrial processes.
Chemistry
Lastly, in the field of chemistry , Isomagnolone’s applications could include serving as a catalyst or reactant in synthetic pathways . Its chemical structure might offer unique reactivity patterns that could be exploited in the synthesis of complex molecules or in the study of reaction mechanisms.
Safety and Hazards
Mechanism of Action
Isomagnolone is a natural product isolated from Illicium burmanicum . It has been recognized for its anti-inflammatory activity . This article will delve into the mechanism of action of Isomagnolone, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Given its anti-inflammatory activity , it can be inferred that it likely interacts with components of the inflammatory response in the body
Mode of Action
Its anti-inflammatory activity suggests that it may interact with and modulate the function of proteins or enzymes involved in the inflammatory response
Biochemical Pathways
The specific biochemical pathways affected by Isomagnolone are not clearly defined in the available literature. Given its anti-inflammatory activity, it is plausible that it impacts pathways related to inflammation. These could include the cyclooxygenase pathway, which is commonly targeted by anti-inflammatory drugs . .
Result of Action
Isomagnolone has been reported to exhibit anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels, potentially leading to a reduction in inflammation-related symptoms. The exact molecular and cellular effects of Isomagnolone’s action are yet to be fully understood and warrant further investigation.
properties
IUPAC Name |
1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHHYWFCRQIOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186467 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155709-41-4 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Isomagnolone against bacteria?
A1: Isomagnolone and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.
Q2: What is the structure of Isomagnolone and how was it elucidated?
A2: Isomagnolone (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of Isomagnolone.
Q3: What are the potential applications of Isomagnolone in medicine and agriculture?
A3: Isomagnolone and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into Isomagnolone analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.
Q4: How does the structure of Isomagnolone relate to its activity?
A4: While the exact structure-activity relationship (SAR) of Isomagnolone is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of Isomagnolone with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of Isomagnolone for the development of more effective and targeted antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
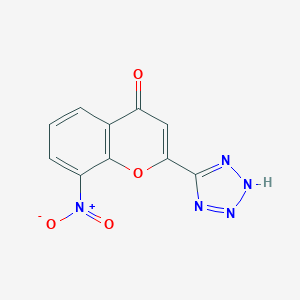
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)


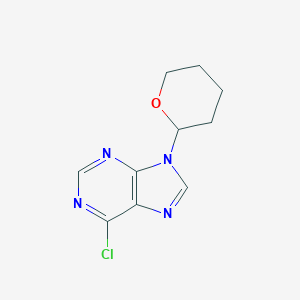
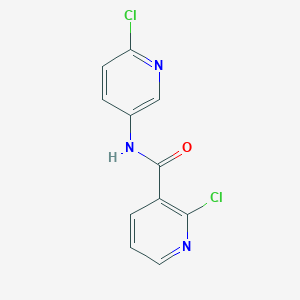
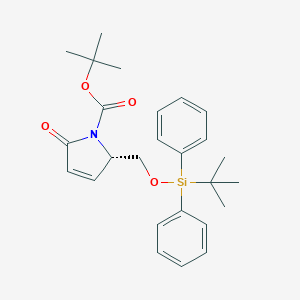
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
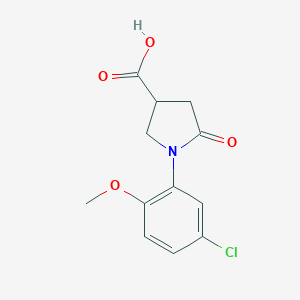
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)